

Spectroscopic Profile of 2-Isopropoxypropene: A Technical Guide

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Compound of Interest		
Compound Name:	2-isopropoxypropene	
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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-isopropoxypropene** (also known as isopropenyl isopropyl ether), a volatile organic compound with the molecular formula C₆H₁₂O. This document details the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization in various research and development settings.

Molecular Structure and Spectroscopic Overview

2-Isopropoxypropene is a vinyl ether with the following structure:

The spectroscopic analysis of this molecule reveals key features corresponding to its functional groups: the isopropoxy group and the propene group. The following sections present a summary of the expected quantitative data and detailed experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-isopropoxypropene**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.05	S	2H	=CH ₂
~3.85	septet	1H	-O-CH(CH ₃) ₂
~1.90	S	3H	=C-CH₃
~1.20	d	6H	-CH(CH ₃) ₂

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
~159	=C-O
~85	=CH ₂
~72	-O-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂
~20	=C-CH₃

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch
~2970, ~2870	Strong	C-H stretch (alkane)
~1640	Strong	C=C stretch (vinyl ether)
~1200	Strong	C-O-C stretch (ether)



Note: Data is based on typical values for vinyl ethers and may vary based on the experimental conditions.

Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
100	Moderate	[M] ⁺ (Molecular Ion)
85	Strong	[M - CH ₃] ⁺
59	Base Peak	[C ₃ H ₇ O] ⁺
43	Strong	[C ₃ H ₇] ⁺
41	Moderate	[C ₃ H ₅] ⁺

Note: Fragmentation patterns are predicted based on the structure and typical behavior of ethers and alkenes in mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of 2-isopropoxypropene (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ¹H NMR Acquisition:
 - A standard one-dimensional proton pulse program is utilized.



- Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As a volatile liquid, **2-isopropoxypropene** can be analyzed as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The sample is then placed in the beam path, and the sample spectrum is acquired.
 - The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

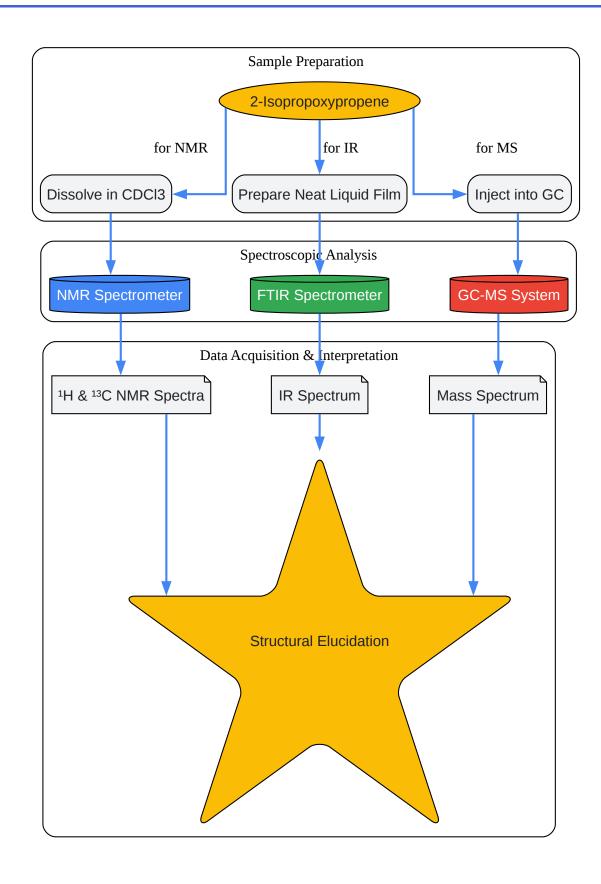


- Sample Introduction: For a volatile compound like 2-isopropoxypropene, Gas
 Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is
 injected into a GC, where it is vaporized and separated from any impurities.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
 (EI) source.
- GC Parameters:
 - o Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp to a higher temperature to ensure elution.
- MS Parameters:
 - o Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
 - Scan Range: A mass-to-charge (m/z) range of approximately 35-200 amu.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of **2-isopropoxypropene**.





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Caption: Experimental workflow for spectroscopic characterization.







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